1-Methyl-2-trihexylsilyloxybenzene
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Overview
Description
1-Methyl-2-trihexylsilyloxybenzene is an organic compound with the molecular formula C25H46OSi and a molecular weight of 390.7176 g/mol It is characterized by the presence of a benzene ring substituted with a methyl group and a trihexylsilyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-2-trihexylsilyloxybenzene typically involves the reaction of 1-methyl-2-hydroxybenzene with trihexylchlorosilane in the presence of a base such as pyridine. The reaction proceeds via the formation of a silyl ether linkage, resulting in the desired product. The reaction conditions generally include:
Solvent: Anhydrous dichloromethane
Temperature: Room temperature
Reaction Time: Several hours
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-2-trihexylsilyloxybenzene can undergo various chemical reactions, including:
Oxidation: The methyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The aromatic ring can be reduced under specific conditions to form a cyclohexane derivative.
Substitution: The silyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere.
Substitution: Nucleophiles such as alkoxides or amines in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of 1-methyl-2-carboxybenzene.
Reduction: Formation of 1-methyl-2-trihexylsilyloxycyclohexane.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
1-Methyl-2-trihexylsilyloxybenzene has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Potential use in the study of enzyme-substrate interactions due to its unique structural features.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 1-Methyl-2-trihexylsilyloxybenzene involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates. These intermediates can then participate in further chemical reactions, resulting in the desired biological or chemical effects. The exact molecular targets and pathways involved depend on the specific application and the conditions under which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-2-trimethylsilyloxybenzene
- 1-Methyl-2-triethylsilyloxybenzene
- 1-Methyl-2-tripropylsilyloxybenzene
Comparison
1-Methyl-2-trihexylsilyloxybenzene is unique due to the presence of the trihexylsilyloxy group, which imparts distinct steric and electronic properties compared to its analogs with smaller silyl groups
Properties
CAS No. |
59646-13-8 |
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Molecular Formula |
C25H46OSi |
Molecular Weight |
390.7 g/mol |
IUPAC Name |
trihexyl-(2-methylphenoxy)silane |
InChI |
InChI=1S/C25H46OSi/c1-5-8-11-16-21-27(22-17-12-9-6-2,23-18-13-10-7-3)26-25-20-15-14-19-24(25)4/h14-15,19-20H,5-13,16-18,21-23H2,1-4H3 |
InChI Key |
BPULDBFJHODAKR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC[Si](CCCCCC)(CCCCCC)OC1=CC=CC=C1C |
Origin of Product |
United States |
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